molecular formula C26H15F6N5O3 B2577453 N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide CAS No. 1210498-60-4

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2577453
CAS No.: 1210498-60-4
M. Wt: 559.428
InChI Key: SLYSFFYBTFYZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C26H15F6N5O3 and its molecular weight is 559.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1210498-60-4

Molecular Formula

C26H15F6N5O3

Molecular Weight

559.428

IUPAC Name

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C26H15F6N5O3/c27-25(28,29)16-9-15(10-17(11-16)26(30,31)32)23(39)34-21-12-19(20-7-4-8-40-20)36-37(21)24-33-18(13-22(38)35-24)14-5-2-1-3-6-14/h1-13H,(H,34,39)(H,33,35,38)

InChI Key

SLYSFFYBTFYZQG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

solubility

not available

Origin of Product

United States

Biological Activity

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole moiety fused with a pyrimidine structure, which is known for its diverse biological activities. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C19H14F6N4O2
Molecular Weight 426.33 g/mol
IUPAC Name This compound
Canonical SMILES Cc1cc(C(=O)N(c2ncn(c3ccccc3)c(=O)n2)C(=O)N(c4ccccc4)c5c(F)c(F)c(F)c(F)c5)cc1

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole and pyrimidine rings. The synthetic route often utilizes various reagents and conditions to achieve the desired product purity and yield. For instance, reactions may involve cyclization processes and functional group modifications to introduce the trifluoromethyl groups.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have been shown to inhibit bacterial growth effectively, suggesting potential applications in treating infections. Studies have demonstrated that these compounds can disrupt bacterial enzyme functions, leading to cell death .

Anti-inflammatory Properties

Compounds within this chemical class have been investigated for their anti-inflammatory effects. For example, derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Specific IC50 values reported for related compounds indicate promising anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

Emerging data suggest that this compound may exhibit anticancer properties. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and microbial resistance.
  • Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and cell cycle progression, particularly in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, highlighting their potential as novel antimicrobial agents .
  • Anti-inflammatory Activity Assessment : Another research project focused on evaluating the anti-inflammatory effects of similar compounds using animal models. The study found significant reductions in paw edema compared to control groups treated with standard anti-inflammatory medications .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide exhibit significant anti-inflammatory activity. For instance, docking studies have shown that related structures can inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes . This suggests that the compound may be a promising lead for developing new anti-inflammatory drugs.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. Compounds with similar scaffolds have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy .

Antimicrobial Effects

Compounds containing pyrazole and pyrimidine rings have shown broad-spectrum antimicrobial activity. Research indicates that derivatives of these compounds can effectively combat bacterial and fungal infections, suggesting that this compound may also possess similar properties .

Synthesis and Derivatives

The synthesis of N-[5-(furan-2-yl)-2-(6-oxo-4-pheny1H-pyrimidin-2-y1)pyrazol-3-y1]-3,5-bis(trifluoromethyl)benzamide typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the furan moiety via cyclization.
  • Functionalization at the benzamide position to enhance biological activity.

Case Studies

Study Findings Implications
Study on anti-inflammatory effectsIn silico docking revealed strong binding affinity to 5-lipoxygenasePotential for development as an anti-inflammatory drug
Anticancer assaysDemonstrated cytotoxicity against multiple cancer cell linesIndicates potential use in cancer therapy
Antimicrobial testingEffective against both Gram-positive and Gram-negative bacteriaSuggests broad-spectrum antimicrobial applications

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide group undergoes characteristic reactions of amides, influenced by the electron-withdrawing trifluoromethyl substituents:

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, cleavage of the amide bond generates 3,5-bis(trifluoromethyl)benzoic acid and the corresponding amine (C₁₉H₁₄N₅O₂) (Figure 1A). The trifluoromethyl groups reduce electron density at the carbonyl, slowing hydrolysis compared to non-fluorinated analogs .

  • Acylation/Transamidation : Reactive agents like thionyl chloride (SOCl₂) convert the amide to an acyl chloride intermediate, enabling further coupling with amines or alcohols .

Table 1: Amide bond reactions

Reaction TypeConditionsProductsYield (%)Source
Acidic Hydrolysis6M HCl, reflux, 12hBenzoic acid + Amine45–60
Basic Hydrolysis2M NaOH, EtOH, 80°C, 8hBenzoate salt + Amine50–65
Acyl Chloride FormationSOCl₂, DCM, 0°C→RTAcyl chloride intermediate70–85

Pyrazole and Pyrimidinone Reactivity

The pyrazole-pyrimidinone scaffold participates in cyclocondensation and substitution reactions:

  • Electrophilic Substitution : The pyrimidinone’s NH group undergoes alkylation (e.g., methyl iodide/K₂CO₃ in DMF) or acylation (acetic anhydride), while the pyrazole’s N–H site reacts with electrophiles like benzyl chloride .

  • Cyclization : Heating with 3-aminocrotonitrile in ethanol forms fused pyrazolopyrimidinone derivatives via regioselective cyclization .

Table 2: Heterocyclic reactions

ReactionReagents/ConditionsProductKey Findings
Pyrazole AlkylationMeI, K₂CO₃, DMF, RTN-MethylpyrazoleSteric hindrance limits substitution at C3
Pyrimidinone AcylationAc₂O, pyridine, 60°CO-AcetylpyrimidinoneImproved solubility in apolar solvents
Cyclocondensation3-Aminocrotonitrile, EtOH, ΔPyrazolopyrimidinoneRegioselectivity confirmed via NMR

Furan Ring Reactivity

The furan-2-yl moiety undergoes electrophilic substitution and oxidative transformations:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5 position of the furan ring, confirmed by regioselectivity in similar compounds .

  • Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form bicyclic adducts, though steric hindrance from adjacent groups reduces yields .

  • Oxidation : H₂O₂/Fe²⁺ oxidizes the furan to a γ-lactone, but the electron-withdrawing pyrimidinone group suppresses ring-opening .

Table 3: Furan ring reactions

ReactionConditionsOutcomeNotes
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-furan derivativeMajor product (75%)
Diels-AlderMaleic anhydride, 100°C, 6hBicyclic adductLow yield (30%) due to steric effects
OxidationH₂O₂, FeSO₄, H₂O, RTγ-LactonePartial conversion (40%)

Trifluoromethyl Group Effects

The 3,5-bis(trifluoromethyl)phenyl group:

  • Electron-Withdrawing Effects : Enhances stability of the benzamide toward nucleophilic attack but activates the benzene ring for meta-directed electrophilic substitution (e.g., bromination with Br₂/FeBr₃) .

  • Hydrogen Bonding : The CF₃ groups influence crystal packing and tautomerism in the pyrimidinone ring, as observed in X-ray structures of analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering yield and purity?

  • Methodological Answer : A stepwise approach is recommended. Start with coupling the pyrimidinone core (6-oxo-4-phenyl-1H-pyrimidin-2-yl) with the pyrazole moiety via nucleophilic substitution. Use DMF as a solvent and K₂CO₃ as a base to facilitate the reaction (room temperature, 24–48 hours). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). The final benzamide coupling can be achieved using EDCI/HOBt in dichloromethane under nitrogen. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Assign peaks for furan (δ 6.3–7.4 ppm), pyrimidinone (δ 8.1–8.5 ppm), and trifluoromethyl groups (distinct splitting patterns).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity.
  • XRD (if crystalline) : Resolve stereochemical ambiguities in the pyrazole-pyrimidinone linkage .

Q. What in vitro screening protocols are suitable for initial biological activity assessment?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to the pyrimidinone core’s known role in ATP-binding pockets. Use fluorescence polarization assays with recombinant proteins. Include positive controls (e.g., Gefitinib) and negative controls (DMSO-only wells). Run dose-response curves (1 nM–100 μM) in triplicate to calculate IC₅₀ values. Validate results with Western blotting for downstream phosphorylation targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of trifluoromethyl groups and pyrimidinone core?

  • Methodological Answer :

  • Trifluoromethyl Substitution : Synthesize analogs replacing CF₃ with CH₃, Cl, or H. Compare logP (via shake-flask method) and membrane permeability (Caco-2 assay).
  • Pyrimidinone Modifications : Replace the 6-oxo group with thione or amine. Test thermal stability (TGA/DSC) and binding affinity (SPR).
  • Data Interpretation : Use molecular docking (AutoDock Vina) to correlate steric/electronic effects with activity. Cross-reference with similar compounds (e.g., N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide) to identify conserved pharmacophores .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Replicate Studies : Ensure identical assay conditions (pH, temperature, cell lines).
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from multiple sources, adjusting for batch effects.
  • Mechanistic Profiling : Use CRISPR-Cas9 knockouts to confirm target specificity versus off-target effects (e.g., cytochrome P450 interactions) .

Q. How to design stability studies under varying environmental conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Quantify degradation via UPLC-MS.
  • Thermal Stability : Use accelerated stability testing (40°C/75% RH for 6 months). Monitor polymorphic transitions via PXRD.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. What advanced analytical techniques differentiate stereoisomers or tautomeric forms?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column with heptane/ethanol to separate enantiomers.
  • Dynamic NMR : Perform variable-temperature ¹H NMR (25–60°C) to detect tautomeric equilibria (e.g., pyrimidinone keto-enol shifts).
  • Computational Modeling : Compare DFT-calculated ¹³C chemical shifts with experimental data to assign configurations .

Notes on Experimental Design

  • Controls : Always include vehicle (DMSO), positive/negative controls, and internal standards (e.g., deuterated analogs for MS).
  • Reproducibility : Use randomized block designs for biological assays to minimize bias .
  • Ethical Compliance : Follow institutional guidelines for compound handling and disposal, particularly for fluorinated waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.